molecular formula C8H6Br2O B3120692 3,6-Dibromo-2-methylbenzaldehyde CAS No. 269394-29-8

3,6-Dibromo-2-methylbenzaldehyde

Cat. No. B3120692
CAS RN: 269394-29-8
M. Wt: 277.94 g/mol
InChI Key: RKILKWQVFGKYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-2-methylbenzaldehyde (3,6-DBMA) is an aromatic aldehyde with a molecular formula of C7H5Br2O. It is an important organic compound used in various scientific research applications, such as synthetic organic chemistry and medicinal chemistry. 3,6-DBMA has a wide range of uses due to its unique properties, including its ability to be used as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Catalysis

Benzaldehyde derivatives are pivotal in the synthesis of value-added chemicals through cascade reactions and catalysis. For instance, methylbenzaldehydes have been produced from ethanol through sequential aldol condensations, demonstrating pathways for converting bioethanol into chemicals of higher value (Moteki, Rowley, & Flaherty, 2016). Such methodologies could be applicable or adaptable to derivatives like 3,6-Dibromo-2-methylbenzaldehyde, showcasing its potential in synthetic chemistry.

Natural Product Isolation

Research into natural products has led to the isolation of new benzaldehyde derivatives from sources such as mangrove endophytic fungi. These compounds, including variously substituted methylbenzaldehydes, are of interest for their structural diversity and potential biological activities (Shao et al., 2009). This indicates the relevance of studying compounds like 3,6-Dibromo-2-methylbenzaldehyde for discovering new bioactive substances.

Material Science and Sensors

In material science, benzaldehyde derivatives have been explored for their optical and electronic properties. For example, studies have focused on the development of pH-responsive fluorescent sensors, indicating the utility of these compounds in creating sensitive materials for biological and chemical sensing applications (Saha et al., 2011). The structural modifications inherent to 3,6-Dibromo-2-methylbenzaldehyde could offer unique properties for such applications.

Antioxidant Activity

Research on marine red algae has uncovered brominated phenols with significant antioxidant activity, demonstrating the potential of brominated organic compounds in pharmacology and nutraceuticals (Duan, Li, & Wang, 2007). This suggests that the bromination patterns in compounds like 3,6-Dibromo-2-methylbenzaldehyde could be explored for their antioxidant capacities.

Synthetic Methodologies

Synthetic routes to brominated benzaldehydes, such as the synthesis of 2-Amino-3,5-dibromobenzaldehyde, demonstrate the feasibility and efficiency of producing complex brominated organic molecules (Hua-yu, 2007). Such methodologies could potentially be adapted for synthesizing 3,6-Dibromo-2-methylbenzaldehyde, indicating its accessibility for research and industrial applications.

properties

IUPAC Name

3,6-dibromo-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKILKWQVFGKYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-2-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-2-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
3,6-Dibromo-2-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
3,6-Dibromo-2-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3,6-Dibromo-2-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,6-Dibromo-2-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.